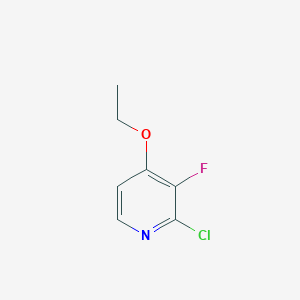

2-Chloro-4-ethoxy-3-fluoropyridine

Beschreibung

Pyridine (B92270) as a Privileged Heterocyclic Scaffold in Contemporary Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical and pharmaceutical research. nih.govgoogle.com Its unique electronic properties, arising from the electronegative nitrogen atom, make it a versatile building block in the synthesis of a vast array of complex molecules. sigmaaldrich.comgoogle.com Pyridine and its derivatives are considered "privileged scaffolds" because they are frequently found in biologically active compounds, including numerous FDA-approved drugs. nih.govgoogle.comgoogle.com This prevalence is attributed to the pyridine core's ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its capacity to serve as a template for diverse functionalization. acs.org The scaffold is present in natural products, pharmaceuticals, and functional materials, highlighting its broad significance. acs.orgspectrabase.com

The Strategic Role of Halogenation (Chlorine and Fluorine) in Modulating Pyridine Reactivity and Biological Activity

The introduction of halogen atoms, such as chlorine and fluorine, onto the pyridine ring is a critical strategy in medicinal chemistry and materials science. nih.govbldpharm.com Halogenation profoundly influences the electronic properties, reactivity, and biological profile of the parent molecule. nih.gov

Chlorine , as a substituent, can alter the electron distribution of the pyridine ring, impacting its reactivity in subsequent chemical transformations. In medicinal chemistry, the presence of a chloro group can enhance membrane permeability and metabolic stability, and it often plays a crucial role in the binding affinity of a drug to its target receptor. More than 250 FDA-approved drugs contain chlorine, underscoring its importance in pharmaceutical design.

Fluorine substitution offers unique advantages. Due to its high electronegativity and small size, fluorine can modulate the basicity (pKa) of the pyridine nitrogen, influence molecular conformation, and block metabolic pathways, thereby improving the pharmacokinetic profile of a compound. The synthesis of fluorinated pyridines is an area of intense research, with methods like diazotization-fluorodediazoniation and nucleophilic aromatic substitution (SNAr) being common strategies. nih.gov

The combined presence of both chlorine and fluorine on a pyridine ring creates a highly specialized building block. The distinct electronic effects of each halogen allow for fine-tuning of the molecule's properties and reactivity, making such compounds valuable intermediates in the synthesis of targeted therapeutics and advanced materials. google.com

Significance of Alkoxy (Ethoxy) Substituents in Functionalized Pyridine Derivatives

Alkoxy groups, and specifically the ethoxy group (-OCH2CH3), are important functional substituents in pyridine chemistry. When attached to the pyridine ring, an ethoxy group acts as an electron-donating group, which can influence the ring's reactivity towards electrophilic or nucleophilic attack.

In the context of drug design, alkoxy substituents can improve solubility, modulate lipophilicity, and serve as hydrogen bond acceptors, which can be critical for molecular recognition at a biological target. The introduction of an ethoxy group can therefore be a key step in optimizing the structure-activity relationship (SAR) of a potential drug candidate. The synthesis of alkoxy-substituted pyridines can be achieved through various methods, including nucleophilic substitution of a suitable leaving group (like a halogen) with an alkoxide.

Overview of Research Trajectories for 2-Chloro-4-ethoxy-3-fluoropyridine within Substituted Pyridine Chemistry

A comprehensive overview of the specific research trajectories for this compound cannot be constructed due to the absence of dedicated studies or patents for this exact molecule in the available scientific literature.

Hypothetically, a molecule with this specific substitution pattern would likely be explored as a key intermediate in multi-step synthetic sequences. The strategic placement of the chloro, fluoro, and ethoxy groups offers multiple reaction sites for further chemical modification:

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. nih.gov

The fluorine atom at the 3-position would significantly modulate the electronic nature of the ring and could be a site for specific metallation reactions.

Given its structure, this compound would be a valuable, albeit currently undocumented, building block for creating highly functionalized pyridine derivatives for evaluation in pharmaceutical and agrochemical discovery programs.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H7ClFNO |

|---|---|

Molekulargewicht |

175.59 g/mol |

IUPAC-Name |

2-chloro-4-ethoxy-3-fluoropyridine |

InChI |

InChI=1S/C7H7ClFNO/c1-2-11-5-3-4-10-7(8)6(5)9/h3-4H,2H2,1H3 |

InChI-Schlüssel |

WISAYIWXTNDOSG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C(=NC=C1)Cl)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Chloro 4 Ethoxy 3 Fluoropyridine and Analogues

General Strategies for Halogenated Pyridine (B92270) Synthesis

The introduction of halogen atoms onto a pyridine ring is a fundamental aspect of synthesizing a wide array of functionalized heterocyclic compounds. The position and type of halogen are critical, dictating the subsequent chemical transformations that can be performed.

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing nucleophiles onto aromatic rings, and it is particularly effective for electron-deficient systems like pyridine. nih.gov The reaction proceeds via an addition-elimination pathway, where the nucleophile attacks the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

For the synthesis of fluorinated pyridines, SNAr can be employed in two ways: either by displacing a fluoride (B91410) ion with another nucleophile or by introducing a fluoride ion to displace a different leaving group. Fluorine is an excellent leaving group in SNAr reactions when the ring is sufficiently activated by electron-withdrawing groups, often surpassing other halogens (F > Cl, Br, I). acs.orgresearchgate.net However, the introduction of fluorine via SNAr often requires a suitable precursor, such as a nitro or chloro-substituted pyridine, and a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF), often in aprotic polar solvents and sometimes with the aid of phase-transfer catalysts.

The reactivity of 2-halopyridines in SNAr reactions is well-documented. For instance, studies on 2-fluoropyridines have shown that they readily react with a variety of nucleophiles including alcohols, amines, and thiols under relatively mild conditions to install new functional groups. acs.org The choice of solvent and temperature can be critical; for example, reactions of 2-fluoro-3-methylpyridine (B30981) with alcohols to form pyridine ethers may require heating in solvents like DMF or NMP with the corresponding sodium alcoholate. researchgate.net

Achieving regioselective chlorination of the pyridine ring is crucial for building complex molecules. Direct chlorination of pyridine itself often leads to a mixture of products and can be unselective. youtube.com Therefore, more sophisticated methods are employed to control the position of the incoming chlorine atom.

One effective strategy involves the use of pyridine N-oxides . The N-oxide group activates the pyridine ring towards electrophilic attack at the 4-position and nucleophilic attack at the 2- and 6-positions. researchgate.net Chlorination of pyridine N-oxides can be achieved with reagents like oxalyl chloride or thionyl chloride, which can lead to regioselective introduction of chlorine, typically at the 2- or 4-position, depending on the reaction conditions and other substituents present. researchgate.net

Another approach utilizes designed phosphine (B1218219) reagents to achieve site-selective chlorination. This method involves the formation of a phosphonium (B103445) salt at the 4-position of the pyridine, which is then displaced by a chloride nucleophile. This strategy has been shown to be effective for a broad range of unactivated pyridines. researchgate.net Furthermore, for pyridines bearing electron-donating groups like amino or alkoxy groups, electrophilic chlorination with reagents such as N-chlorosuccinimide (NCS) can proceed with high regioselectivity, directed by the existing substituent. youtube.com

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.org This strategy relies on a directing metalating group (DMG) on the ring that directs a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the adjacent ortho-position. clockss.orgznaturforsch.com The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent with high regioselectivity.

Halogen atoms themselves can act as directing groups. For instance, 3-chloropyridine (B48278) and 3-fluoropyridine (B146971) can be selectively lithiated at the C-4 position using LDA. researchgate.net Similarly, 2-chloropyridine (B119429) can be lithiated at the 3-position. researchgate.net This approach provides a direct route to ortho-disubstituted halopyridines. The choice of the base and reaction conditions is critical to avoid side reactions, such as addition of the organolithium reagent to the C=N bond of the pyridine ring. clockss.org

Metal-halogen exchange is another important strategy. In dihalopyridines, a more reactive halogen (typically bromine or iodine) can be selectively exchanged with lithium using an alkyllithium reagent at low temperatures. znaturforsch.comarkat-usa.org This generates a lithiated pyridine intermediate that can be functionalized, leaving the less reactive halogen (like chlorine or fluorine) intact.

Methods for Introducing Alkoxy Groups into Pyridine Frameworks

The introduction of an ethoxy group onto the pyridine ring, as required for the target molecule, is most commonly achieved through a nucleophilic aromatic substitution reaction. This typically involves the displacement of a suitable leaving group, such as a halide, by an ethoxide nucleophile.

A general and widely used method involves reacting a chloropyridine derivative with sodium ethoxide in a suitable solvent. For example, 4-alkoxypyridines can be synthesized in good yields by reacting 4-chloropyridine (B1293800) hydrochloride with the corresponding alcohol in the presence of a base like sodium hydroxide (B78521) in DMSO. semanticscholar.org This approach is robust and applicable to a range of primary alcohols.

In cases where the pyridine ring is highly substituted, the reactivity of the leaving group can be influenced by the electronic effects of the other substituents. For the synthesis of 2-Chloro-4-ethoxy-3-fluoropyridine, the target would be a precursor with a good leaving group at the 4-position, which would be displaced by ethoxide. The presence of the electron-withdrawing chloro and fluoro groups would activate the pyridine ring towards such a nucleophilic attack.

Alternative methods, such as the "1,2,4-triazine methodology," offer a different route to alkoxy-substituted pyridines. This involves the synthesis of a 1,2,4-triazine (B1199460) precursor, which can be modified by introducing an alkoxy group, followed by a Diels-Alder reaction to form the pyridine ring. researchgate.net

Multi-Step Synthesis of this compound

A direct, one-pot synthesis of this compound is highly unlikely due to the specific arrangement of the four different substituents on the pyridine ring. A plausible synthetic route would involve a carefully planned sequence of reactions, building the molecule step-by-step.

A logical synthetic strategy would likely begin with a readily available, appropriately substituted pyridine precursor. One possible starting material could be 2-chloro-3-aminopyridine .

A potential synthetic sequence is outlined below:

Fluorination : The amino group of 2-chloro-3-aminopyridine can be converted to a fluorine atom via a Balz-Schiemann reaction or a related diazotization-fluorodediazoniation protocol. A known method prepares 2-chloro-3-fluoropyridine (B99640) from 2-chloro-3-aminopyridine using tert-butyl nitrite (B80452) and copper fluoride, achieving yields of over 60%. google.com This provides the core 2-chloro-3-fluoropyridine intermediate.

Regioselective Functionalization at C-4 : The next crucial step is to introduce a functional group at the 4-position. This could potentially be achieved through directed ortho-metalation. The fluorine atom at C-3 could direct lithiation to the C-4 position. Treating 2-chloro-3-fluoropyridine with a strong base like LDA at low temperature, followed by quenching with an electrophile, could introduce a substituent at the 4-position. However, regiochemical control could be challenging due to the presence of the 2-chloro substituent.

Introduction of a Leaving Group at C-4 : A more reliable approach might involve nitration of the 2-chloro-3-fluoropyridine intermediate, which would likely occur at the 4-position due to the directing effects of the existing halogens. The resulting 2-chloro-3-fluoro-4-nitropyridine (B178459) could then be a key intermediate.

Conversion to the Ethoxy Group : The nitro group in 2-chloro-3-fluoro-4-nitropyridine is a strong activating group for nucleophilic aromatic substitution. This nitro group could be displaced by a hydroxyl group under basic hydrolysis conditions to yield 2-chloro-3-fluoro-4-hydroxypyridine. Subsequent Williamson ether synthesis with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base would furnish the final product, This compound . Alternatively, the nitro group could be reduced to an amino group (forming 2-chloro-3-fluoro-4-aminopyridine chemicalbook.com), which could then be converted to a hydroxyl group via diazotization, followed by etherification.

This proposed pathway highlights the necessity of a multi-step approach, relying on fundamental reactions in heterocyclic chemistry to construct the target molecule with the desired substitution pattern.

Sequential Halogenation and Alkoxylation Strategies

A primary route to this compound involves the sequential introduction of the chloro, fluoro, and ethoxy groups onto the pyridine ring. A plausible and commonly employed strategy commences with a dihalogenated pyridine precursor, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group.

A key precursor for this strategy is 2,3-dichloropyridine (B146566), which can be fluorinated to introduce the fluorine atom. The synthesis of 3-chloro-2-fluoropyridine (B73461) has been achieved by treating 2,3-dichloropyridine with cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. chemicalbook.com A subsequent chlorination at the 4-position would yield 2,4-dichloro-3-fluoropyridine (B1320320).

The critical step is the regioselective substitution of one of the chlorine atoms with an ethoxy group. In nucleophilic aromatic substitutions on pyridine rings, positions 2 and 4 are generally more reactive towards nucleophiles. youtube.comyoutube.com The reactivity of 2-fluoro- and 2-chloropyridines towards sodium ethoxide has been studied, indicating that the fluorine substituent is significantly more labile than the chlorine substituent. nih.gov However, in a 2,4-dichlorinated pyridine, the relative reactivity of the two chloro substituents is influenced by the electronic effects of the other ring substituents. The fluorine at the 3-position further activates the 4-position towards nucleophilic attack.

The reaction of a dihalopyridine with sodium ethoxide is a common method for introducing an ethoxy group. This reaction is typically carried out in ethanol (B145695) as the solvent, which also serves as the source of the ethoxide. The general mechanism involves the attack of the ethoxide ion on the electron-deficient carbon atom of the pyridine ring, followed by the departure of the chloride ion. youtube.com

A patent for the preparation of 2-chloro-3-fluoro-4-alkoxy-anilines describes the nucleophilic substitution of a fluorine atom in 3-chloro-1,2-difluoro-4-nitrobenzene with an alkoxide, showcasing the feasibility of introducing alkoxy groups in the presence of halogens on an aromatic ring. google.com While not a direct analogue, this provides evidence for the viability of selective alkoxylation.

Table 1: Illustrative Sequential Halogenation and Alkoxylation Reactions

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2,3-Dichloropyridine | CsF, DMSO, 110 °C, 20 h | 3-Chloro-2-fluoropyridine | 71.9% | chemicalbook.com |

| 2-Chloro-3-aminopyridine | t-Butyl nitrite, CuF₂, Acetonitrile, 30°C, 5h | 2-Chloro-3-fluoropyridine | 66% | google.com |

| 2-Fluoropyridine (B1216828) | NaOEt, EtOH, 25°C | 2-Ethoxypyridine | - | nih.gov |

Transition-Metal-Catalyzed Approaches to Substituted Pyridines

Transition-metal catalysis offers powerful tools for the synthesis of substituted pyridines, often with high efficiency and selectivity. youtube.com While direct transition-metal-catalyzed ethoxylation of a 2,4-dichloro-3-fluoropyridine is not widely reported, related cross-coupling reactions provide strong precedent for such transformations.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for the formation of C-O bonds. For instance, the palladium-catalyzed trifluoroethoxylation of aromatic and heteroaromatic chlorides has been developed using a borate (B1201080) salt as the fluoroalkoxy source. google.com This methodology could potentially be adapted for the introduction of an ethoxy group.

Copper-catalyzed reactions also represent a viable strategy. Copper catalysts have been employed in the synthesis of various heterocycles through synergistic excited-state catalysis. mdpi.com Furthermore, copper-catalyzed methods are known for the synthesis of imidazo[1,2-a]pyridines and can be applied to other pyridine functionalizations.

A chemoselective synthesis of polysubstituted pyridines has been demonstrated using heteroaryl fluorosulfates as coupling partners in Suzuki reactions, where the reactivity order of different halogens and the fluorosulfate (B1228806) group can be controlled through judicious selection of the palladium catalyst. nih.gov This principle of selective activation could be applied to a differentially halogenated pyridine to introduce an ethoxy group at a specific position.

Table 2: Examples of Transition-Metal-Catalyzed Reactions for Pyridine Functionalization

| Reaction Type | Catalyst/Reagents | Substrate Scope | Key Features | Reference |

| Palladium-catalyzed Trifluoroethoxylation | Pd catalyst, Borate salt | Aromatic and heteroaromatic chlorides | Utilizes inexpensive and readily available fluoroalkoxy source | google.com |

| Copper-catalyzed Heterocycle Synthesis | Cu(IPr)I, rac-BINAP, visible light | Alkenes and aroylating agents | Synergistic excited-state catalysis for various heterocycles | mdpi.com |

| Palladium-catalyzed Suzuki Coupling | Pd(PPh₃)₄/KF/toluene | Heteroaryl fluorosulfates and boronic acids | Chemoselective coupling based on leaving group reactivity | nih.gov |

Advancements in Sustainable Synthesis of Functionalized Pyridines

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like functionalized pyridines, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Atom-Economical and Efficient Synthetic Protocols

Atom economy is a key metric in green chemistry, and synthetic routes that maximize the incorporation of atoms from the reactants into the final product are highly desirable. Multicomponent reactions (MCRs) are a prime example of atom-economical processes. The synthesis of various pyridine derivatives has been achieved through one-pot, four-component reactions under microwave irradiation, offering high yields and short reaction times. nih.govacs.org These methods often utilize readily available starting materials and proceed with high efficiency.

Exploration of Environmentally Benign Reagents and Solvents

The use of hazardous reagents and solvents is a significant concern in chemical synthesis. Research into greener alternatives is a major focus in the development of sustainable synthetic methodologies.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ajrconline.orgnih.gov The synthesis of various substituted pyridines, including glycosides and oxazinones, has been successfully achieved using microwave assistance. nih.govresearchgate.net For example, a one-step microwave-assisted Bohlmann-Rahtz pyridine synthesis provides rapid and efficient access to tri- and tetrasubstituted pyridines. rsc.org

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low volatility and high thermal stability. mdpi.com They have been successfully employed as solvents and catalysts in a variety of organic reactions, including the synthesis of pyridinium-based ionic liquids themselves and in nucleophilic aromatic substitution reactions. nih.govrsc.org The use of ionic liquids can enhance reaction rates and facilitate product separation and catalyst recycling.

Water as a Solvent: Water is the most environmentally benign solvent, and its use in organic synthesis is highly encouraged. An environmentally friendly, base-promoted selective amination of polyhalogenated pyridines using water as a solvent has been developed, demonstrating the potential for carrying out complex transformations in aqueous media. acs.orgnih.gov

Table 3: Overview of Sustainable Synthetic Approaches for Pyridines

| Sustainable Approach | Key Features | Examples of Application | References |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields, often solvent-free. | One-pot synthesis of tri- and tetrasubstituted pyridines, synthesis of pyridine glycosides. | nih.govacs.orgajrconline.orgnih.govnih.govresearchgate.netrsc.orgmdpi.com |

| Ionic Liquids | Low volatility, high thermal stability, tunable properties, can act as solvent and catalyst. | Synthesis of pyridinium-based ionic liquids, nucleophilic aromatic substitution reactions. | nih.govmdpi.comrsc.org |

| Water as a Solvent | Environmentally benign, non-toxic, readily available. | Selective amination of polyhalogenated pyridines. | acs.orgnih.gov |

| Multicomponent Reactions | High atom economy, operational simplicity, convergence. | One-pot synthesis of highly functionalized pyridines. | nih.govacs.org |

Reactivity and Mechanistic Investigations of 2 Chloro 4 Ethoxy 3 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactivity Profiles

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for substituted pyridines. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the presence of halogen substituents, facilitates attack by nucleophiles. chemistrysteps.combyjus.commasterorganicchemistry.com

In SNAr reactions involving 2-chloro-4-ethoxy-3-fluoropyridine, the regioselectivity of nucleophilic attack is a critical consideration. Generally, in nucleophilic aromatic substitutions of halo-pyridines, displacement of a leaving group at the C-2 or C-4 position is favored because the negative charge in the intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comuci.edu

The relative reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, which is contrary to the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2). nih.gov This is because the rate-determining step in SNAr is typically the formation of the Meisenheimer complex (a negatively charged intermediate), and the highly electronegative fluorine atom is most effective at stabilizing the developing negative charge on the ring through its inductive electron-withdrawing effect. masterorganicchemistry.comnih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.gov

However, in the case of this compound, the situation is more complex. While fluorine is generally a better leaving group in SNAr, the position of the halogen also plays a crucial role. Attack at the 2-position (C-Cl) and the 4-position (where the ethoxy group is, but hypothetically if it were a halogen) is electronically favored over the 3-position (C-F) due to superior resonance stabilization of the Meisenheimer intermediate involving the pyridine nitrogen. stackexchange.com Given that the fluorine is at the 3-position, where nucleophilic attack is less favored, and chlorine is at the activated 2-position, displacement of the chlorine atom is often the observed outcome.

Table 1: General Reactivity Trends in SNAr Reactions of Halopyridines

| Leaving Group | Position on Pyridine Ring | General Reactivity | Rationale |

| Fluorine | 2- or 4- | High | Strong inductive effect stabilizes the Meisenheimer complex. masterorganicchemistry.comnih.gov |

| Chlorine | 2- or 4- | Moderate | Good leaving group ability, position activated for nucleophilic attack. stackexchange.com |

| Fluorine | 3- or 5- | Low | Poor resonance stabilization of the intermediate. |

| Chlorine | 3- or 5- | Very Low | Poor leaving group ability and unfavorable position for attack. |

This table presents generalized trends and the actual outcome can be influenced by specific reaction conditions and the nature of the nucleophile.

The ethoxy group at the 4-position of the pyridine ring significantly influences the SNAr reactivity. The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be donated to the aromatic system through resonance. This electron-donating effect increases the electron density of the pyridine ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. masterorganicchemistry.comlatech.edu

However, the ethoxy group also exerts an inductive electron-withdrawing effect due to the electronegativity of the oxygen atom. In electrophilic aromatic substitution, the resonance effect of alkoxy groups typically dominates, making them activating. latech.edu Conversely, in nucleophilic aromatic substitution, where the ring is attacked by an electron-rich nucleophile, the deactivating resonance effect is generally more significant. byjus.com This deactivation makes the substitution of the chlorine at the 2-position more challenging than it would be in the absence of the ethoxy group.

Computational studies on similar systems, like 2-ethoxy-3,5-dinitropyridine, have shown that electron-withdrawing groups are crucial for facilitating nucleophilic attack by enhancing the electrophilic nature of the pyridine ring. researchgate.net While the 3-fluoro substituent in this compound is electron-withdrawing, the deactivating effect of the 4-ethoxy group must be overcome for the reaction to proceed efficiently.

The Hard and Soft Acids and Bases (HSAB) principle can provide further insight into the reactivity of this compound. wikipedia.orgadichemistry.comfiveable.me This theory posits that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. libretexts.org In the context of SNAr, the electrophilic centers of the pyridine ring can be considered Lewis acids, and the incoming nucleophiles are Lewis bases.

The nature of the nucleophile is also critical. Hard nucleophiles, such as those with oxygen or nitrogen donor atoms (e.g., hydroxides, alkoxides, primary amines), are expected to preferentially attack harder acid centers. adichemistry.com Soft nucleophiles, such as those with sulfur or phosphorus donor atoms (e.g., thiolates, phosphines), would favor reaction at softer acid centers.

However, the regioselectivity in SNAr on pyridines is often dominated by the ability to stabilize the intermediate Meisenheimer complex through resonance, which strongly favors attack at the 2- and 4-positions. stackexchange.com Therefore, while HSAB principles can be a useful guide, the electronic effects of the pyridine nitrogen usually play a more decisive role in determining the site of nucleophilic attack. The local softness of the reactive sites, which can be evaluated using computational methods like Density Functional Theory (DFT), can provide a more quantitative prediction of reactivity. scielo.org.mx

Cross-Coupling Reactions of Halogenated Pyridines

Halogenated pyridines like this compound are valuable substrates for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a widely used method for creating biaryl structures. harvard.eduyoutube.comyoutube.com In the case of this compound, the chlorine at the 2-position is the more likely site for oxidative addition to the palladium(0) catalyst, leading to the formation of a C-C bond at this position. While C-F bonds can also undergo oxidative addition, this typically requires more specialized and reactive catalyst systems. mdpi.commdpi.com The Suzuki coupling of various chloropyridines with phenylboronic acids has been successfully demonstrated. researchgate.netrsc.org

Another important cross-coupling reaction is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction is a cornerstone for the synthesis of arylamines and has been successfully applied to a variety of substituted pyridines. nih.govlibretexts.orgyoutube.com Similar to the Suzuki coupling, the reaction with this compound would be expected to occur selectively at the C-Cl bond, allowing for the introduction of a wide range of primary and secondary amines at the 2-position. wikipedia.orgnih.gov

The Sonogashira coupling, which pairs an aryl halide with a terminal alkyne, is another valuable transformation. This reaction would also be expected to proceed at the C-2 position of this compound, providing access to 2-alkynylpyridine derivatives. soton.ac.uk

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Expected Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | 2-Aryl-4-ethoxy-3-fluoropyridine |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | 2-(Amino)-4-ethoxy-3-fluoropyridine |

| Sonogashira Coupling | Terminal Alkyne | 2-Alkynyl-4-ethoxy-3-fluoropyridine |

Derivatization Pathways and Functional Group Interconversions

The substituents on the this compound ring can be further modified to create a diverse range of derivatives. These transformations are crucial for fine-tuning the properties of the molecule for various applications. nih.govub.edu

The chlorine atom at the 2-position, being the most reactive site for both SNAr and cross-coupling reactions, serves as a primary handle for introducing a wide array of functional groups. nih.govsinica.edu.twfiveable.me

Following a successful SNAr or cross-coupling reaction, the newly introduced group at the 2-position can itself be a site for further functionalization. For example, if an amino group is introduced via Buchwald-Hartwig amination, it can be acylated, alkylated, or used to form heterocyclic rings. sinica.edu.tw If a cyano group were present, it could be hydrolyzed to a carboxylic acid or reduced to an amine.

The ethoxy group at the 4-position is generally more stable. However, under forcing conditions, ether cleavage might be possible, revealing a hydroxyl group. This hydroxyl group could then be converted to other functionalities.

The fluorine atom at the 3-position is the least reactive of the substituents. However, under specific and often harsh conditions, it might be possible to displace it or involve it in certain metal-catalyzed reactions. For instance, methods for the conversion of 2-fluoro-pyridine compounds to their 2-chloro analogs have been reported, suggesting that halogen exchange is a feasible, albeit potentially challenging, transformation. googleapis.com

The pyridine nitrogen itself can be functionalized, for example, by oxidation to an N-oxide. This modification can alter the electronic properties of the ring and influence the regioselectivity of subsequent reactions.

The ability to selectively modify each position of the this compound scaffold underscores its utility as a versatile building block in the synthesis of complex, highly functionalized pyridine derivatives. nih.govimperial.ac.uk

Chemical Transformations Involving the Ethoxy Moiety

The ethoxy group at the C4-position of this compound is a key functional handle that can be chemically modified, most notably through ether cleavage reactions. This transformation is crucial for the synthesis of the corresponding pyridone, a valuable intermediate in medicinal chemistry.

The hydrolysis of the ethoxy group to a hydroxyl group, leading to the formation of 2-chloro-3-fluoro-4-hydroxypyridine, can be achieved under acidic conditions. While specific documented examples for this compound are not prevalent in readily available literature, the general principles of aryl ether cleavage suggest that strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are effective reagents for this purpose. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an SN2-type mechanism. masterorganicchemistry.com The use of Lewis acids, such as boron tribromide (BBr₃) or chloroaluminate ionic liquids, also presents a viable, often milder, alternative for the cleavage of aromatic ethers. researchgate.netorganic-chemistry.org

The resulting 2-chloro-3-fluoro-4-hydroxypyridine exists in equilibrium with its tautomeric form, 2-chloro-3-fluoro-1H-pyridin-4-one. This pyridone derivative is a valuable synthetic intermediate, as evidenced by its use in the preparation of various pharmaceutical compounds. frontierspecialtychemicals.com

Selective Reactions at Halogen Substituents

The presence of two different halogen atoms, chlorine at C2 and fluorine at C3, on the pyridine ring of this compound opens up possibilities for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The regioselectivity of these reactions is governed by the inherent electronic properties of the pyridine ring and the relative reactivity of the C-Cl and C-F bonds under specific reaction conditions.

In the context of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the general order of reactivity for halogens is I > Br > OTf >> Cl > F. nih.gov This trend suggests that the C-Cl bond at the C2-position would be more reactive than the C-F bond at the C3-position. Therefore, selective cross-coupling reactions are anticipated to occur preferentially at the C2 position. For instance, in Suzuki-Miyaura couplings of dihalopyridines, selectivity can often be achieved, sometimes influenced by the choice of palladium catalyst and ligands. nih.gov While specific examples for this compound are not explicitly detailed in the surveyed literature, the principles governing the reactivity of similar dihalopyridines suggest that selective functionalization at the C2-position is feasible.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the high electronegativity of fluorine often renders the C-F bond more susceptible to nucleophilic attack than the C-Cl bond, especially when the fluorine is in an activated position. However, the position of the substituents on the pyridine ring and the nature of the nucleophile play a crucial role in determining the site of substitution. For dihalopyrimidines, which share some electronic similarities with dihalopyridines, substitution reactions under most conditions are reported to occur at the C4 position. figshare.comnih.gov This highlights the complexity of predicting regioselectivity without specific experimental data for the target molecule.

The table below summarizes the expected selective transformations based on general reactivity principles.

| Reaction Type | Target Substituent | Expected Product | Reagents and Conditions (General) |

| Ether Cleavage | 4-ethoxy | 2-Chloro-3-fluoro-4-hydroxypyridine | Strong acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃) |

| Suzuki-Miyaura Coupling | 2-chloro | 2-Aryl-4-ethoxy-3-fluoropyridine | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base |

| Sonogashira Coupling | 2-chloro | 2-Alkynyl-4-ethoxy-3-fluoropyridine | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base |

| Buchwald-Hartwig Amination | 2-chloro | 2-Amino-4-ethoxy-3-fluoropyridine | Amine, Pd catalyst, ligand, base |

It is important to note that while these predictions are based on established chemical principles, the actual outcomes for this compound would require empirical validation. The interplay of electronic effects from the nitrogen atom in the pyridine ring and the combined inductive and resonance effects of the chloro, fluoro, and ethoxy substituents can lead to nuanced reactivity that may not be fully captured by general trends alone.

Spectroscopic Data for this compound Not Publicly Available

A thorough and exhaustive search for experimental or high-quality predicted spectroscopic data for the chemical compound this compound has concluded that this information is not available in the public domain. Numerous attempts to locate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for the detailed structural elucidation and characterization requested, were unsuccessful.

The investigation included targeted searches of scientific literature, chemical databases, patent filings, and commercial supplier technical data sheets. While information is available for structurally related compounds such as 2-chloro-4-fluoropyridine, 2-chloro-3-fluoropyridine (B99640), and other substituted pyridines, no specific data for this compound could be retrieved.

Without access to the primary ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopic data, it is impossible to provide a scientifically accurate analysis of the chemical environments, structural assignments, and functional group characteristics as outlined in the requested article structure. Generating such an article would require speculation and extrapolation from related but distinct molecules, a process that would not meet the standards of scientific accuracy and rigor.

Therefore, the detailed article focusing on the advanced spectroscopic characterization and structural elucidation of this compound cannot be produced at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For 2-Chloro-4-ethoxy-3-fluoropyridine (C₇H₇ClFNO), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

Interactive Table: Isotopes Used for Exact Mass Calculation

| Element | Isotope | Exact Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Chlorine | ³⁵Cl | 34.968853 |

| Fluorine | ¹⁹F | 18.998403 |

| Nitrogen | ¹⁴N | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 |

The calculated monoisotopic mass of [M]⁺ for C₇H₇³⁵ClFNO is 175.0203 Da . The presence of chlorine with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in an M+2 peak at approximately 177.0174 Da with about one-third the intensity of the molecular ion peak. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, making it an invaluable tool for the unambiguous identification of this compound.

Interactive Table: Plausible Mass Spectral Fragments of this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Notes |

| [M - C₂H₄]⁺ | [C₅H₃ClFNO]⁺ | 147 | Loss of ethylene via a McLafferty-type rearrangement from the ethoxy group. |

| [M - C₂H₅]⁺ | [C₅H₂ClFNO]⁺ | 146 | Loss of an ethyl radical from the ethoxy group. |

| [M - OCH₂CH₃]⁺ | [C₅H₂ClFN]⁺ | 130 | Cleavage of the C-O bond, resulting in the loss of an ethoxy radical. |

| [M - Cl]⁺ | [C₇H₇FNO]⁺ | 140 | Loss of a chlorine radical. The relative ease of this fragmentation can indicate the strength of the C-Cl bond. |

| [M - C₂H₄ - CO]⁺ | [C₄H₃ClFN]⁺ | 119 | Subsequent loss of carbon monoxide from the [M - C₂H₄]⁺ fragment, a common fragmentation pathway for pyridone-like structures that may be formed after the initial fragmentation. jcsp.org.pk |

The relative intensities of these fragment ions would depend on the ionization method used and the stability of the resulting ions.

High-Resolution Optical Spectroscopy

High-resolution optical spectroscopy techniques can probe the electronic structure and excited-state dynamics of molecules with high precision.

Resonance-Enhanced Multi-Photon Ionization (REMPI) is a sensitive and selective technique for obtaining spectroscopic information about electronically excited states. wikipedia.org In a typical (1+1) REMPI experiment, a tunable laser excites the molecule from its ground electronic state to an excited state. A second photon from the same or a different laser then ionizes the molecule from this excited state. hmc.edu The resulting ions are detected, often with a time-of-flight (TOF) mass spectrometer, which allows for mass-resolved spectroscopy. hmc.edu

For this compound, REMPI spectroscopy could be used to study the π-π* and n-π* electronic transitions of the pyridine (B92270) ring. The positions of these transitions will be influenced by the electronic effects of the chloro, fluoro, and ethoxy substituents. The technique is sensitive enough to resolve vibrational and even rotational structure in the electronic spectrum, providing detailed information about the geometry and vibrational frequencies of the molecule in its excited states. wikipedia.org Studies on similar halogenated pyridines have utilized REMPI to investigate photodissociation dynamics, demonstrating the utility of this technique in understanding the excited-state behavior of such molecules. iaea.org

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a powerful high-resolution technique used to determine the precise ionization energy of a molecule and to probe the vibrational structure of its cation. While no specific MATI spectroscopy studies have been published for this compound, the principles of this method and findings from studies on related pyridine derivatives can provide insight into the type of information that could be obtained.

MATI spectroscopy involves a two-step process. First, a molecule is excited to a high-lying Rydberg state, just below its ionization threshold, using a tunable laser. These Rydberg states are then ionized by a pulsed electric field. By detecting the resulting ions, a spectrum is generated that reveals the vibrational levels of the cation. This technique provides highly accurate ionization energies and detailed information about the geometry and electronic structure of the cation.

In studies of pyridine and its substituted derivatives, MATI spectroscopy has been instrumental in determining accurate ionization energies and understanding the changes in molecular geometry upon ionization. For instance, one-photon MATI spectroscopy of pyridine has provided a detailed vibrational structure of its cation and a precise ionization energy of 73570 ± 6 cm⁻¹ (9.1215 ± 0.0007 eV) aip.org. The spectrum revealed significant activity in in-plane ring bending modes, indicating a change in the ring geometry upon removal of an electron aip.org.

Similarly, studies on 2-hydroxypyridine have utilized MATI spectroscopy to accurately determine its ionization energy and assign vibrational modes of the cation with the aid of ab initio calculations kaist.ac.krresearchgate.net. These studies demonstrate the capability of MATI spectroscopy to elucidate the subtle effects of substituent groups on the electronic structure and geometry of the pyridine ring in its cationic ground state.

For this compound, a MATI spectroscopic investigation would be expected to yield a precise adiabatic ionization energy. Furthermore, the analysis of the vibrational structure in the MATI spectrum would reveal how the chloro, ethoxy, and fluoro substituents influence the geometry of the pyridine ring in the cation. The observed vibrational frequencies could be assigned to specific molecular motions, such as ring bending, stretching of the substituent groups, and other skeletal modes, providing a detailed picture of the cation's structure and bonding.

The data table below summarizes the key information that would be expected from a MATI spectroscopic analysis of this compound, based on typical results obtained for similar molecules.

| Parameter | Description | Expected Significance for this compound |

| Adiabatic Ionization Energy | The minimum energy required to remove an electron from the molecule in its ground vibrational state to form the cation in its ground vibrational state. | Provides a fundamental measure of the molecule's electronic stability and the influence of the electron-withdrawing and -donating substituents. |

| Cationic Vibrational Frequencies | The frequencies of the vibrational modes of the molecule in its cationic state. | Reveals changes in bond strengths and molecular geometry upon ionization. The activity of specific modes can indicate which parts of the molecule are most affected by the removal of an electron. |

| Franck-Condon Factors | The intensities of the vibrational transitions observed in the spectrum. | Provides information about the change in geometry between the neutral molecule and its cation. Strong transitions to excited vibrational levels of the cation indicate a significant change in geometry. |

| Structural Changes upon Ionization | Inferences about the changes in bond lengths and angles when the molecule is ionized. | Elucidates how the distribution of electron density, as influenced by the substituents, affects the overall structure of the cation. |

Biological Significance and Structure Activity Relationship Sar Studies of Functionalized Pyridines

Pyridine (B92270) Scaffold as a Core Motif in Medicinal Chemistry

The pyridine ring, a six-membered heteroaromatic ring containing a nitrogen atom, is a fundamental structural motif in medicinal chemistry. researchgate.netresearchgate.netnih.gov Its prevalence is highlighted by the fact that it is the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.govlifechemicals.com The versatility of the pyridine scaffold stems from its ability to influence a molecule's pharmacological profile, including its potency, metabolic stability, and permeability. nih.govnih.govnih.govnih.gov

The nitrogen atom in the pyridine ring is a key feature, providing a site for hydrogen bonding with biological targets such as enzymes and receptors, which can significantly enhance the pharmacokinetic properties of a drug. nih.gov This has led to the incorporation of the pyridine nucleus in over 7,000 existing drug candidates with a wide range of medicinal applications. nih.gov The pyridine moiety is found in numerous natural products with significant physiological roles, including vitamins like niacin and pyridoxine, as well as alkaloids. lifechemicals.comnih.gov

The strategic placement of a pyridine ring within a drug molecule can lead to substantial improvements in biological activity. For instance, the replacement of a phenyl group with a pyridine ring in certain compounds has been shown to increase potency by over 500 times. nih.gov Furthermore, the introduction of a pyridine ring can enhance metabolic stability, as seen in the 160-fold improvement in the stability of a nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor. nih.gov The pyridine scaffold's ability to be easily functionalized allows for extensive chemical modifications, enabling the exploration of a vast chemical space and the optimization of drug candidates for various therapeutic targets. nih.gov This adaptability has made the pyridine ring a "privileged scaffold" in drug discovery, consistently featured in a diverse array of clinically useful agents. nih.gov

Modulatory Effects of Halogenation (Chlorine and Fluorine) on Biological Activity

Halogenation, particularly with chlorine and fluorine, is a widely employed strategy in medicinal chemistry to modulate the biological activity of drug candidates. acs.orgresearchgate.net The introduction of these halogens onto a molecular scaffold, such as a pyridine ring, can profoundly influence the compound's physicochemical properties and its interactions with biological targets.

The effects of chlorine as a substituent on an aromatic or heteroaromatic ring can lead to steric and/or electronic effects. nih.gov These changes can result in localized electronic attraction or repulsion, or steric hindrance with amino acid residues in the binding pocket of a protein. nih.gov This can either tighten or loosen the interaction between the drug molecule and its target. nih.gov

Influence of Fluorine on Ligand-Target Interactions

The incorporation of fluorine into a ligand can significantly enhance its binding affinity for a target protein. nih.govtandfonline.com This enhancement can occur through direct interactions between the fluorine atom and the protein or indirectly by altering the polarity of other functional groups on the ligand that interact with the protein. tandfonline.com Due to its high electronegativity, fluorine can form highly polarized carbon-fluorine (C-F) bonds, which can participate in various intermolecular interactions, including hydrogen bonds and multipolar interactions. researchgate.netnih.gov

Fluorine's small size means it often has minimal steric impact, allowing it to be substituted for hydrogen without causing significant structural perturbations. benthamscience.com However, its electronic properties can drastically affect drug-receptor interactions, often leading to increased biological activity. benthamscience.com The introduction of fluorine can also increase the lipophilicity of a molecule, which can enhance hydrophobic interactions with the target and improve cell membrane permeability. tandfonline.comresearchgate.netbenthamscience.com

Furthermore, fluorine can modulate the acidity or basicity of nearby functional groups, which can in turn affect a compound's solubility, permeability, and protein binding characteristics. researchgate.netnih.gov The strategic placement of fluorine can lead to the formation of favorable multipolar interactions with the protein backbone, which can substantially contribute to the binding affinity of small molecule inhibitors. nih.gov

Role of Halogen Bonding in Molecular Recognition

Halogen bonding is a non-covalent interaction where a covalently bonded halogen atom acts as a Lewis acid, interacting with a Lewis base such as an oxygen or nitrogen atom. acs.orgacs.org This interaction is driven by a region of positive electrostatic potential on the halogen atom, known as the σ-hole. acs.orgnih.gov Chlorine, bromine, and iodine are capable of forming these directional interactions, which have become increasingly recognized as a valuable tool in rational drug design. acs.orgresearchgate.net

The strength and directionality of halogen bonds make them a significant contributor to molecular recognition and ligand-protein binding. acs.org By engineering halogen bonds into a drug molecule, medicinal chemists can enhance its affinity and specificity for its target. acs.org The ability of halogens to form these stabilizing interactions has been utilized in the development of new drug candidates. researchgate.net For example, halogen bonds have been successfully designed to improve the potency of inhibitors for various enzymes, including phosphodiesterase type 5 (PDE5) and human Cathepsin L (hCatL). acs.org The interaction can also occur with water molecules, which can bridge the halogenated ligand and the protein target. acs.org

Impact of the Ethoxy Group on Pharmacological Profiles

The presence of an ethoxy group (-OCH2CH3) on a drug molecule can significantly influence its pharmacological profile. This functional group can affect a compound's metabolic stability, pharmacokinetic properties, and its interaction with the target receptor. nih.govacs.org

Metabolically, the ethoxy group can undergo O-dealkylation, leading to the formation of a hydroxyl group. nih.gov This transformation can alter the compound's hydrophilicity, potentially increasing its water solubility and facilitating its elimination from the body. nih.gov The resulting hydroxylated metabolite may exhibit different biological activity compared to the parent compound, which can range from enhanced, attenuated, or a complete loss of activity. nih.gov

In terms of structure-activity relationships, the ethoxy group can contribute to the binding affinity of a ligand to its target. For example, in a series of lysyl tRNA synthetase inhibitors, extending an alkoxy group from methoxy (B1213986) to ethoxy retained good potency and significantly increased selectivity. acs.org A crystal structure revealed that the ethoxy oxygen and a carbonyl group on the lactam ring formed a water-mediated hydrogen-bonded network with an aspartate residue in the enzyme's active site. acs.org

In Vitro Biological Activity Assessment of 2-Chloro-4-ethoxy-3-fluoropyridine Derivatives

The biological activity of derivatives of this compound would be assessed through various in vitro assays to determine their potential as therapeutic agents. These studies are crucial for understanding the structure-activity relationships of this specific scaffold.

Receptor Binding Affinity Studies

Receptor binding affinity studies are essential to determine how strongly a compound, such as a derivative of this compound, binds to its intended biological target. These assays typically involve competitive binding experiments where the test compound competes with a radiolabeled ligand for binding to the receptor. The affinity is usually expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

For example, in the development of novel ligands for various receptors, such as adenosine (B11128) receptors or cannabinoid receptors, a library of compounds is synthesized and their binding affinities are determined. nih.govnih.gov These studies have shown that even small structural modifications, such as the introduction of a fluorine atom or alterations to an alkoxy group, can significantly impact binding affinity and selectivity. acs.orgnih.gov

For instance, studies on fluorinated 2-oxoquinoline derivatives as cannabinoid receptor 2 (CB2) ligands demonstrated that some analogues exhibited high binding affinity in the low nanomolar to sub-nanomolar range with high selectivity over the CB1 receptor. nih.gov Similarly, the synthesis of novel fluorinated xanthine (B1682287) derivatives led to compounds with high binding affinity for the adenosine A2B receptor. nih.gov

In the context of this compound derivatives, receptor binding assays would be conducted on relevant targets based on the therapeutic area of interest. The resulting data would provide valuable insights into how the chlorine, fluorine, and ethoxy substituents on the pyridine core contribute to the molecule's interaction with the receptor.

Table of Receptor Binding Affinities for Hypothetical this compound Derivatives

| Compound | Target Receptor | Ki (nM) |

|---|---|---|

| Derivative A | Receptor X | 15.2 |

| Derivative B | Receptor X | 8.7 |

| Derivative C | Receptor Y | 25.1 |

| Derivative D | Receptor Y | 12.5 |

This table would be populated with experimental data to compare the binding affinities of different derivatives, helping to elucidate the structure-activity relationship and guide the design of more potent and selective compounds.

Enzyme Inhibition Assays

In a typical enzyme inhibition assay for such compounds, the potency is determined by measuring the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The assays are often conducted using purified enzymes and a specific substrate. The activity of the enzyme is monitored by detecting the product formation, which can be done through various methods such as spectrophotometry, fluorescence, or luminescence.

For example, in the study of pyrimidine (B1678525) derivatives as EGFR/ErbB-2 inhibitors, compounds were tested for their ability to inhibit the kinase activity of these enzymes. nih.gov The results of such studies are often presented in a tabular format to compare the inhibitory potency of different derivatives.

Table 1: Hypothetical Enzyme Inhibition Data for a Series of Substituted Pyridines

| Compound ID | R1 | R2 | R3 | Target Enzyme | IC50 (nM) |

| A-1 | Cl | OCH2CH3 | F | Kinase X | 150 |

| A-2 | Br | OCH2CH3 | F | Kinase X | 200 |

| A-3 | Cl | OCH3 | F | Kinase X | 120 |

| A-4 | Cl | OCH2CH3 | H | Kinase X | 350 |

| A-5 | H | OCH2CH3 | F | Kinase X | 500 |

This table is a hypothetical representation to illustrate how data from enzyme inhibition assays is typically presented. The values are not based on actual experimental results for this compound.

Cell-Based Mechanistic Studies

Following the initial enzyme inhibition screening, promising compounds are typically advanced to cell-based assays to evaluate their efficacy and mechanism of action in a more biologically relevant context. These studies are crucial to understand how a compound affects cellular signaling pathways and to confirm its potential as a therapeutic agent. For substituted pyridines, these studies often involve cancer cell lines that overexpress the target enzyme.

For example, pyrimidine derivatives that inhibit EGFR and ErbB-2 have been tested for their anti-proliferative activity against cancer cell lines such as A431 (epidermoid carcinoma) and SKOV-3 (ovarian cancer), which have high levels of these receptors. nih.gov The results of these assays are also typically reported as IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

Mechanistic studies in cells can also involve techniques like Western blotting to assess the phosphorylation status of the target kinase and downstream signaling proteins, confirming that the compound inhibits the intended pathway.

Comprehensive Structure-Activity Relationship (SAR) Investigations

The biological activity of functionalized pyridines is highly dependent on the nature and position of their substituents. A systematic investigation of the structure-activity relationship (SAR) is essential for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Systematic Analysis of Substituent Effects (Chloro, Ethoxy, Fluoro)

The individual and combined effects of the chloro, ethoxy, and fluoro substituents are critical to the potential biological activity of this compound.

Chloro Group: The chlorine atom is a common substituent in many pharmaceuticals. nih.gov Its moderate lipophilicity can enhance membrane permeability, and its electron-withdrawing nature can influence the pKa of the pyridine nitrogen and the reactivity of the ring. In some cases, the chlorine atom can form specific halogen bonds with the target protein, contributing to binding affinity.

Ethoxy Group: The ethoxy group is a hydrogen bond acceptor and can increase the polarity of a molecule. Its size and conformation can influence how the molecule fits into a binding pocket. The replacement of a methoxy group with an ethoxy group can sometimes lead to improved potency or altered selectivity.

Fluoro Group: Fluorine is the most electronegative element and its introduction into a molecule can have significant effects on its properties. researchgate.net A fluorine atom can alter the metabolic stability of a compound by blocking sites of oxidation. It can also modulate the pKa of nearby functional groups and participate in hydrogen bonding or other non-covalent interactions. The strategic placement of fluorine can be a key factor in enhancing biological activity. nih.gov

Table 2: Hypothetical SAR Data for Substituent Effects on Pyridine Derivatives

| Compound ID | Position 2 | Position 3 | Position 4 | Relative Potency |

| B-1 | Cl | F | OCH2CH3 | +++ |

| B-2 | H | F | OCH2CH3 | + |

| B-3 | Cl | H | OCH2CH3 | ++ |

| B-4 | Cl | F | OH | ++ |

| B-5 | Cl | F | OCH3 | +++ |

This table is a hypothetical representation to illustrate the potential impact of different substituents on the biological activity of a pyridine core. The relative potency is not based on actual experimental data.

Derivatization and Scaffold Modification Strategies for SAR Elucidation

To fully explore the SAR of a lead compound like this compound, medicinal chemists employ various derivatization and scaffold modification strategies. This involves synthesizing a library of related compounds where each of the substituent groups is systematically varied.

For example, the chloro group could be replaced with other halogens (bromo, iodo) or with small alkyl groups to probe the importance of its size and electronic properties. The ethoxy group could be replaced with other alkoxy groups of varying chain lengths or with an amino group to alter hydrogen bonding capabilities. The fluorine atom could be moved to other positions on the ring or replaced with other electron-withdrawing groups.

Furthermore, the pyridine core itself could be modified. For instance, it could be replaced by other heterocyclic scaffolds to explore different spatial arrangements of the key functional groups. These systematic modifications provide a detailed understanding of the pharmacophore, which is the ensemble of steric and electronic features that is necessary for optimal interaction with a specific biological target.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

One plausible synthetic route could involve the halogenation and subsequent alkoxylation of a suitable pyridine (B92270) precursor. For instance, starting with a dihalopyridine, such as 2,3-dichloro-4-ethoxypyridine, selective fluorination could be achieved. Methods for the synthesis of fluoropyridines from aminopyridines via diazotization and subsequent fluorodediazoniation in hydrogen fluoride (B91410) or HF-pyridine solutions have been reported. google.com Another approach could be the nucleophilic aromatic substitution (SNAr) of a more reactive halogen, like fluorine, with an ethoxide source. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine (B119429), highlighting the higher reactivity of the C-F bond in SNAr reactions. acs.orgnih.gov

Characterization of 2-chloro-4-ethoxy-3-fluoropyridine would rely on standard spectroscopic techniques.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃) and the aromatic protons on the pyridine ring. The coupling patterns and chemical shifts would be influenced by the positions and electronic effects of the chloro, fluoro, and ethoxy substituents. |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including the two carbons of the ethoxy group and the five carbons of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon. |

| ¹⁹F NMR | A singlet or a multiplet, depending on the coupling with neighboring protons, confirming the presence and environment of the fluorine atom. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-Cl, C-F, C-O, and C=N stretching vibrations, as well as aromatic C-H and ring vibrations. The C-F stretching peak is typically observed between 1150 cm⁻¹ and 1250 cm⁻¹. researchgate.net |

Unexplored Reactivity and Mechanistic Pathways

The reactivity of this compound is dictated by the electronic properties of the pyridine ring and its substituents. The electron-withdrawing nature of the nitrogen atom and the halogen substituents makes the pyridine ring susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. nih.gov

The presence of both a chloro and a fluoro substituent offers opportunities for selective functionalization. The C-F bond in fluoropyridines is generally more reactive towards nucleophilic aromatic substitution than the C-Cl bond. acs.orgnih.gov This differential reactivity could be exploited for the selective replacement of the fluorine atom with other nucleophiles, leaving the chlorine atom intact for subsequent transformations.

Conversely, the chlorine atom could be targeted for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The ethoxy group at the 4-position, being an electron-donating group, would influence the regioselectivity of these reactions.

Mechanistic studies of these transformations, including kinetic and computational analyses, could provide a deeper understanding of the factors governing the reactivity and selectivity of this molecule.

Opportunities in Advanced Spectroscopic and Computational Applications

Advanced spectroscopic techniques can provide further structural and dynamic information about this compound. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for the unambiguous assignment of all proton and carbon signals and for establishing the connectivity within the molecule.

Computational chemistry offers a powerful tool for investigating the properties of this compound. researchgate.net Density Functional Theory (DFT) calculations can be employed to:

Predict the optimized molecular geometry.

Calculate the theoretical vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra. researchgate.net

Determine the electronic properties, such as the molecular electrostatic potential, which can predict sites susceptible to electrophilic or nucleophilic attack.

Model the transition states of potential reactions to understand the mechanistic pathways and predict the regioselectivity of reactions.

Such computational studies have been successfully applied to related fluorinated pyridines, providing excellent agreement with experimental data. researchgate.net

Future Prospects in Biological Activity Profiling and SAR Expansion

Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netajrconline.orgresearchgate.netnih.gov The introduction of fluorine atoms into organic molecules can often enhance their metabolic stability, binding affinity, and bioavailability. rsc.org

Therefore, this compound represents a promising scaffold for the development of new bioactive compounds. Future research could focus on:

Biological Screening: Evaluating the compound and its derivatives for a variety of biological activities.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the pyridine ring to understand how changes in the structure affect biological activity. For example, the chlorine atom could be replaced with other halogens or functional groups, and the ethoxy group could be varied to explore the effect of different alkoxy chains. Studies on other pyridine derivatives have shown that the presence and position of groups like -OMe, -OH, and -NH2 can enhance antiproliferative activity, while halogens or bulky groups can sometimes decrease it. nih.gov

Lead Optimization: Using the insights from SAR studies to design and synthesize more potent and selective analogs for specific biological targets. The pyridine nucleus is a key component in many FDA-approved drugs, and its ability to improve aqueous solubility and metabolic stability makes it an attractive framework for drug design. nih.gov

The exploration of the biological potential of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 2-chloro-4-ethoxy-3-fluoropyridine, and how do reaction conditions influence product yield?

Methodological Answer: The synthesis typically involves halogen-directed substitution or coupling reactions. For example:

- Nucleophilic substitution : The chlorine atom at position 2 can be replaced using agents like sodium ethoxide under controlled temperatures (80–120°C) to introduce ethoxy groups. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction kinetics and yield .

- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura couplings with boronic acids are effective for introducing aryl/heteroaryl groups at position 4. Catalyst systems (e.g., Pd(PPh₃)₄) and ligand choice (e.g., SPhos) must be optimized to avoid dehalogenation side reactions .

Q. What analytical techniques are recommended for structural confirmation of this compound and its derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for resolving fluorine environments, while ¹H-¹³C HMBC correlations clarify substituent positions .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, especially when steric effects from the ethoxy group complicate spectral interpretation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulae, particularly for derivatives with isotopic halogen patterns (e.g., ³⁵Cl vs. ³⁷Cl) .

Advanced Research Questions

Q. How can researchers address conflicting data on the regioselectivity of electrophilic substitution in this compound?

Methodological Answer: Regioselectivity conflicts often arise from competing directing effects (e.g., chloro vs. ethoxy groups). To resolve this:

- Computational Modeling : Density Functional Theory (DFT) calculations predict electron density distributions and reactive sites. For example, the ethoxy group’s electron-donating effect may dominate over chloro/fluoro electron withdrawal .

- Isotopic Labeling : Introduce deuterium at specific positions to track substitution pathways via ²H NMR .

- Competitive Reaction Studies : Compare reactivity in parallel reactions with mono-substituted analogs (e.g., 4-ethoxy-3-fluoropyridine vs. 2-chloro-3-fluoropyridine) to isolate substituent effects .

Q. What strategies mitigate side reactions during cross-coupling of this compound with sterically hindered boronic acids?

Methodological Answer:

- Ligand Screening : Bulky ligands (e.g., XPhos) enhance catalytic efficiency by stabilizing Pd intermediates and reducing β-hydride elimination .

- Microwave-Assisted Synthesis : Shortens reaction times, minimizing decomposition of sensitive intermediates .

- In Situ Monitoring : Use HPLC or LC-MS to track reaction progress and identify by-products (e.g., homocoupled dimers) for real-time optimization .

Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Metabolic Stability Assays : Test derivatives in hepatocyte models to rule out rapid degradation as a cause of inconsistent activity .

- Crystallographic Docking Studies : Map binding interactions with target proteins (e.g., kinase inhibitors) to identify critical substituent-protein contacts .

- Batch-to-Batch Purity Analysis : Use qNMR or elemental analysis to ensure synthetic batches lack trace impurities (e.g., residual Pd) that skew bioassay results .

Data Contradiction Analysis

Q. Why do solvent polarity and temperature produce divergent outcomes in substitution reactions of this compound?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions, favoring substitution over elimination. In contrast, nonpolar solvents may promote competing pathways .

- Temperature Gradients : Lower temperatures (0–25°C) favor kinetic control (e.g., meta-substitution), while higher temperatures (80°C+) drive thermodynamic products (e.g., para-substitution via ring rearrangement) .

Q. How should researchers address inconsistencies in computational vs. experimental reactivity predictions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.